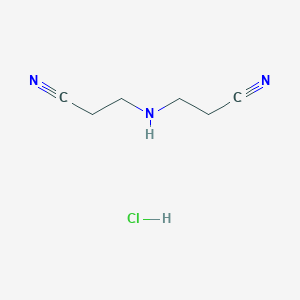
NSC 146564
Description
Properties
CAS No. |
16688-98-5 |
|---|---|
Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.62 g/mol |
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-2,5-6H2;1H |
InChI Key |
OORIBFQBJDBZCR-UHFFFAOYSA-N |
SMILES |
C(CNCCC#N)C#N.Cl |
Canonical SMILES |
C(CNCCC#N)C#N.Cl |
Other CAS No. |
16688-98-5 |
Synonyms |
3-(2-cyanoethylamino)propanenitrile |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
NSC 146564 can be synthesized through various methods. One common approach involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
NSC 146564 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions typically yield primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
NSC 146564 is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs due to its potential biological activity.
Polymer Production: It is utilized in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of NSC 146564 involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make it a valuable building block in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Critical Analysis of Evidence
The evidence focuses on plant NSC (non-structural carbohydrates, e.g., starch, sugars) in forest ecosystems, crop physiology, and climate adaptation. For example:
- and 14 compare NSC dynamics across tree species, organs, and environmental conditions .
- and discuss NSC’s role in crop yield and metabolic responses to nutrient availability .
Discrepancy Identification
The term "NSC 146564" likely refers to a chemical compound cataloged under the National Service Center (NSC) numbering system. However:
- All other evidence uses "NSC" as an abbreviation for non-structural carbohydrates, unrelated to synthetic compounds.
Recommendations for Further Research
To address this gap, the following steps are advised:
Clarify Terminology: Confirm whether "this compound" refers to a plant-derived carbohydrate or a synthetic compound.
Expand Source Diversity : Consult pharmacology or medicinal chemistry databases (e.g., PubChem, DrugBank) for this compound’s structural and functional data.
Compare Functional Analogues : If this compound is a carbohydrate-related compound, compare it with plant NSC components (e.g., glucose, sucrose, starch) using metabolic pathways or storage mechanisms .
Q & A
Q. What experimental designs validate this compound's mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


